3-Amino-6-(phenylthio)pyridazine
Overview
Description
3-Amino-6-(phenylthio)pyridazine is a compound that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of the amino group at position 3 and the phenylthio substituent at position 6 suggests that this compound could exhibit interesting chemical and biological properties. Pyridazine derivatives have been widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science.
Synthesis Analysis
The synthesis of pyridazine derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starts from ethyl 2-(3-trifluoromethylphenyl)acetate and proceeds through an intermediate to yield a series of compounds with moderate total yields . Similarly, 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine is prepared by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . These methods demonstrate the versatility of synthetic approaches to access various pyridazine derivatives.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is crucial in determining their reactivity and biological activity. For example, the presence of a phenyl ring in the 6-position of the pyridazine ring is essential for anticonvulsant activity in a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines . The molecular structure can be further modified to enhance the desired activity, as seen with the introduction of chlorine substituents on the phenyl ring .
Chemical Reactions Analysis
Pyridazine derivatives can undergo a variety of chemical reactions. For instance, the reaction of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine with different reagents leads to the formation of novel thieno[2,3-c]pyridazines and other fused heterocycles . The reactivity of these compounds can be exploited to synthesize a wide range of structures with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The introduction of substituents such as trifluoromethyl groups can significantly alter these properties, as seen in the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which exhibit herbicidal activities . The study of these properties is essential for the development of new compounds with desired characteristics.
Scientific Research Applications
Antibacterial Activity
3-Amino-6-(phenylthio)pyridazine derivatives have been synthesized and evaluated for their antibacterial activities. These compounds, through various chemical reactions and modifications, exhibit potential in combating bacterial infections. For example, a study by Al-Kamali et al. (2014) explored the synthesis of novel thieno[2,3-c]pyridazines, starting with a compound similar to 3-Amino-6-(phenylthio)pyridazine, and evaluated their antibacterial properties (Al-Kamali et al., 2014).
Herbicidal Activities
Xu et al. (2008) reported on the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which exhibited significant herbicidal activities. These compounds were tested in various plant models, demonstrating their potential as effective herbicides (Xu et al., 2008).
Anticonvulsant Activity
Hallot et al. (1986) synthesized a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives and evaluated their anticonvulsant activity in animal models of epilepsy. They found that specific modifications of the pyridazine ring enhanced anticonvulsant properties, suggesting the potential of these compounds in treating epilepsy (Hallot et al., 1986).
Platelet Aggregation Inhibition
The study by Estevez et al. (1998) explored the synthesis of 6-aryl-5-amino-3(2H)-pyridazinones, derivatives of 3-Amino-6-(phenylthio)pyridazine, for their potential as platelet aggregation inhibitors. These compounds could have implications in treating conditions related to blood clotting (Estevez et al., 1998).
Safety And Hazards
Future Directions
Pyridazines, including 3-Amino-6-(phenylthio)pyridazine, have been gaining attention due to their biological activity and potential applications in pharmaceuticals . Future research may focus on further exploring the properties of pyridazine derivatives and developing new synthetic methods for their production .
properties
IUPAC Name |
6-phenylsulfanylpyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVESEBXJNCNXPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465769 | |
Record name | 3-Amino-6-(phenylthio)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-(phenylthio)pyridazine | |
CAS RN |
90844-35-2 | |
Record name | 3-Amino-6-(phenylthio)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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